molecular formula C10H15F3O2 B13421881 1,1,1-Trifluorodecane-2,4-dione CAS No. 332-82-1

1,1,1-Trifluorodecane-2,4-dione

Cat. No.: B13421881
CAS No.: 332-82-1
M. Wt: 224.22 g/mol
InChI Key: UVLGAJSKYICIQF-UHFFFAOYSA-N
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Description

1,1,1-Trifluorodecane-2,4-dione is a fluorinated organic compound with the molecular formula C10H15F3O2. It is a member of the β-diketone family, characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2). This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluorodecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable alkylating agent under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1,1,1-Trifluoroacetone and an alkylating agent (e.g., alkyl halide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the 1,1,1-trifluoroacetone, generating a nucleophilic enolate intermediate. This intermediate then reacts with the alkyl halide to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorodecane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1,1,1-Trifluorodecane-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluorodecane-2,4-dione involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its fluorinated nature enhances its lipophilicity, allowing it to interact with lipid membranes and modulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: A shorter-chain analog with similar chemical properties.

    Hexafluoroacetylacetone: A compound with six fluorine atoms, offering different reactivity and stability.

    Acetylacetone: A non-fluorinated analog with distinct chemical behavior.

Uniqueness

1,1,1-Trifluorodecane-2,4-dione is unique due to its specific chain length and the presence of three fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for specialized applications in various fields.

Properties

CAS No.

332-82-1

Molecular Formula

C10H15F3O2

Molecular Weight

224.22 g/mol

IUPAC Name

1,1,1-trifluorodecane-2,4-dione

InChI

InChI=1S/C10H15F3O2/c1-2-3-4-5-6-8(14)7-9(15)10(11,12)13/h2-7H2,1H3

InChI Key

UVLGAJSKYICIQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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